molecular formula C17H25N3 B1663410 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 327093-42-5

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B1663410
CAS RN: 327093-42-5
M. Wt: 271.4 g/mol
InChI Key: VFTQRHWULYJKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoloazepines are a class of heterocyclic compounds that consist of a triazole ring fused with an azepine ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines, involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines through the nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Typically, these properties are studied using a variety of techniques, including spectroscopic and electrochemical methods .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Acylation Products : 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a derivative of the main compound, reacts with carboxylic acid anhydrides and chlorides to form acylation products. This suggests potential in chemical synthesis processes (Makei et al., 2004).

Biological and Pharmacological Applications

  • Herbicidal Activities : Derivatives such as 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones have been shown to possess moderate herbicidal activity against certain plants like rape, indicating potential agricultural applications (Wang et al., 2006).
  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial activity against strains of gram-positive and gram-negative bacteria, as well as yeast fungi. This points to potential uses in developing new antimicrobial drugs (Demchenko et al., 2021).
  • Anxiolytic and Anticonvulsant Activities : Studies on derivatives like 3-aryl-1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea indicate potential anxiolytic and anticonvulsant activities, which could be beneficial in CNS disorder treatments (Demchenko et al., 2020).

Antifungal and Antibacterial Research

  • Antifungal and Antibacterial Properties : Some derivatives demonstrate promising antifungal and antibacterial activities, suggesting their potential in addressing infectious diseases (Panwar & Singh, 2011).

Antiproliferative Research

  • Antiproliferative Activity : Compounds like 6-Adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been explored for their antiproliferative activity against various human cell lines, indicating potential applications in cancer research (Khan et al., 2010).

Central Nervous System (CNS) Research

  • Effects on Central Nervous System : Research on 8-substituted 6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]-diazepine derivatives has shown sedative activity, suggesting potential uses in CNS-related treatments (Guryn et al., 2001).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some triazoloazepines are used as pharmaceutical drugs, while others are not due to their potential toxicity .

Future Directions

Given the wide range of biological activities exhibited by triazoloazepines, there is significant interest in the development of new derivatives of these compounds for potential therapeutic applications . Future research will likely focus on the synthesis of novel triazoloazepines with improved potency and selectivity for specific biological targets.

properties

IUPAC Name

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQRHWULYJKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394475
Record name MERCK-544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

327093-42-5
Record name MERCK-544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
Reactant of Route 2
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
Reactant of Route 3
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.